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4-(methylamino)-N-(propan-2-yl)benzamide Documentation Hub

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  • Product: 4-(methylamino)-N-(propan-2-yl)benzamide
  • CAS: 942875-99-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of N-isopropyl-4-(methylamino)benzamide in Organic Solvents

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of N-isopropyl-4-(methylamino)benzamide in organic solvents. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of N-isopropyl-4-(methylamino)benzamide in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

N-isopropyl-4-(methylamino)benzamide is a substituted benzamide derivative. While specific therapeutic applications are not yet widely documented, its structural motifs are common in pharmacologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption, resulting in suboptimal drug exposure and therapeutic outcomes. Therefore, a thorough understanding and accurate determination of the solubility of N-isopropyl-4-(methylamino)benzamide in various organic solvents is paramount for its development as a potential therapeutic agent.

This guide will delve into the theoretical underpinnings of solubility and provide a detailed, field-proven methodology for its experimental determination, with a focus on the gold-standard shake-flask method.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. This equilibrium is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

Key Factors Influencing Solubility:

  • Physicochemical Properties of N-isopropyl-4-(methylamino)benzamide: The presence of both polar (amide and amino groups) and non-polar (isopropyl and phenyl groups) moieties in the molecule will dictate its solubility in different solvents. Structurally similar compounds, such as N-isopropylbenzamide and other benzamide derivatives, exhibit varying degrees of solubility in organic solvents based on their polarity. For instance, benzamide itself is more soluble in polar solvents like methanol and ethanol than in less polar solvents like acetonitrile.[1]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are crucial. A solvent with similar polarity to N-isopropyl-4-(methylamino)benzamide is likely to be a good solvent.

  • Temperature: The solubility of most solid compounds, including benzamide derivatives, increases with temperature.[1] This relationship is important for understanding dissolution kinetics and for designing crystallization processes.

  • pH: For ionizable compounds, pH plays a significant role in solubility. While N-isopropyl-4-(methylamino)benzamide is a neutral molecule, the methylamino group can be protonated at low pH, which would significantly increase its aqueous solubility.

Predictive Insights from Structurally Related Compounds:

While experimental data for N-isopropyl-4-(methylamino)benzamide is scarce, we can infer its likely solubility behavior from related molecules. For example, N-benzylbenzamide is reported to be insoluble in water but soluble in acetone.[2] This suggests that N-isopropyl-4-(methylamino)benzamide will likely exhibit poor aqueous solubility and favor organic solvents. The predicted lipophilicity (e.g., calculated XLogP3) of similar compounds is often high, further indicating a preference for non-aqueous media.[2]

Based on these principles, the expected solubility of N-isopropyl-4-(methylamino)benzamide in various organic solvents can be qualitatively predicted as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the amide and amino groups.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to HighCan interact via dipole-dipole interactions.
Non-Polar Hexane, TolueneLowMismatch in polarity with the solute.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4] It is a robust and reliable technique that involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to achieve a saturated solution in thermodynamic equilibrium with the undissolved solid. By ensuring an excess of the solid is present, the measurement reflects the true equilibrium solubility at a given temperature. The extended equilibration time allows for any potential solid-state transformations to occur, ensuring the measured solubility corresponds to the most stable polymorphic form under the experimental conditions.[5]

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of N-isopropyl-4-(methylamino)benzamide into a series of clear glass vials or flasks. An excess is crucial to ensure saturation.[3]

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. For pharmaceutical applications, this is often set at 25 °C or 37 °C.[6][7]

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][5] The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. This can be achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved particles.[5]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of N-isopropyl-4-(methylamino)benzamide in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[3][4] HPLC is generally preferred as it can separate the analyte from any potential impurities or degradation products.[3]

  • Solid Phase Analysis:

    • After the experiment, recover the remaining solid from the vials.

    • Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (polymorphism) during the experiment.[4][5]

Visualization of the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess N-isopropyl-4-(methylamino)benzamide B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Sedimentation/ Centrifugation C->D E Filtration of Supernatant D->E H Solid Phase Analysis (XRPD/DSC) D->H F Dilution of Supernatant E->F G HPLC/UV-Vis Quantification F->G I Equilibrium Solubility (mg/mL or mol/L) G->I Solubility Data

Caption: Workflow of the Shake-Flask Method for Equilibrium Solubility Determination.

Data Interpretation and Reporting

The final solubility value is reported as the mean concentration from replicate experiments, typically in units of mg/mL or mol/L, at the specified temperature. It is crucial to also report the analytical method used and the results of the solid-phase analysis to ensure the data is robust and reproducible. Any observed changes in the solid form during the experiment must be noted, as this indicates that the measured solubility corresponds to a different polymorph than the starting material.

Complementary and High-Throughput Methods

While the shake-flask method is the most accurate, it can be time-consuming. For early-stage drug discovery, higher-throughput methods are often employed for rapid screening:

  • Miniaturized Shake-Flask: This approach uses smaller volumes and 96-well plates to increase throughput.[3]

  • Turbidimetric Solubility Assay: This method involves adding a concentrated stock solution of the compound (often in DMSO) to an aqueous buffer and detecting the concentration at which precipitation occurs.[3] While fast, this method measures kinetic solubility, which can overestimate the true thermodynamic solubility.[3]

Computational models based on the compound's structure can also provide initial estimates of solubility, aiding in solvent selection for experimental studies.[3]

Conclusion

Determining the solubility of N-isopropyl-4-(methylamino)benzamide in organic solvents is a critical step in its pharmaceutical development. The shake-flask method provides the most reliable and accurate measure of equilibrium solubility. A thorough understanding of the experimental protocol, including careful control of temperature, adequate equilibration time, and robust analytical quantification, is essential for generating high-quality, reproducible data. The insights gained from these studies will guide formulation strategies and ultimately contribute to the successful development of N-isopropyl-4-(methylamino)benzamide as a potential therapeutic agent.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • digicollections.net. (n.d.). 1.16 Phase solubility analysis.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7).
  • National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide | C10H13NO | CID 79503. PubChem.
  • BenchChem. (n.d.). 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.
  • Guidechem. (n.d.). N-Isopropyl-4-MethylbenzaMide, 97% 2144-17-4 wiki.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

Sources

Exploratory

literature review on N-isopropyl-4-(methylamino)benzamide derivatives

This guide provides an in-depth technical analysis of -isopropyl-4-(methylamino)benzamide derivatives , a chemical scaffold structurally positioned at the intersection of several bioactive classes, including the antineop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-isopropyl-4-(methylamino)benzamide derivatives , a chemical scaffold structurally positioned at the intersection of several bioactive classes, including the antineoplastic agent Procarbazine  (Matulane) and various benzamide-based inhibitors (e.g., HDAC inhibitors, dopamine antagonists).

While direct literature on the specific


-methylamino derivative is niche, this guide synthesizes the established medicinal chemistry of the 

-isopropylbenzamide class, providing a robust framework for synthesis, structural-activity relationship (SAR) analysis, and pharmacological evaluation.[1]

Comprehensive Technical Guide: -Isopropyl-4-(methylamino)benzamide Derivatives

Abstract

The


-isopropyl-4-(methylamino)benzamide scaffold represents a versatile pharmacophore characterized by a lipophilic amide moiety and an electron-rich aromatic amine. This structure serves as a critical intermediate in the study of benzamide metabolism (specifically related to Procarbazine) and as a template for designing novel CNS-active agents and enzyme inhibitors. This guide details the synthetic pathways, metabolic stability profiles, and potential therapeutic applications of this class.

Structural Analysis & Pharmacophore Design

Chemical Identity
  • IUPAC Name: 4-(methylamino)-

    
    -(propan-2-yl)benzamide
    
  • Core Scaffold: Benzamide[1][2]

  • Key Substituents:

    • 
      -Isopropyl Group:  Enhances lipophilicity (
      
      
      
      ) and blood-brain barrier (BBB) permeability; provides steric bulk to resist amidase hydrolysis.
    • 4-Methylamino Group: Acts as a hydrogen bond donor/acceptor and an electron-donating group (EDG), increasing the nucleophilicity of the aromatic ring.

Structural Activity Relationship (SAR)

The biological activity of


-isopropyl-4-(methylamino)benzamide derivatives is governed by the electronic and steric properties of the substituents.
RegionModificationEffect on Activity
Amide Nitrogen (

-1)
Isopropyl (Parent)Optimal for metabolic stability and CNS penetration.
Ethyl / MethylReduced lipophilicity; faster clearance.
Tert-butylIncreased steric hindrance; potentially reduced receptor binding.
Aromatic Ring (C-4) Methylamino (Parent)Balanced basicity and H-bonding capability.
DimethylaminoIncreased lipophilicity; loss of H-bond donor capacity.
Amino (

)
Potential for acetylation (Phase II metabolism); similar to Procainamide metabolite.
Linker Direct Bond (Amine-Ring)Stable; distinct from the labile hydrazino-methyl linker of Procarbazine.

Chemical Synthesis Protocols

The synthesis of


-isopropyl-4-(methylamino)benzamide derivatives typically follows a convergent pathway: construction of the benzamide core followed by 

-alkylation of the aniline, or vice versa.
Method A: Amide Coupling followed by Reductive Amination

This method is preferred for generating diverse derivatives from a common intermediate.

Step 1: Synthesis of


-isopropyl-4-nitrobenzamide 
  • Reagents: 4-Nitrobenzoyl chloride, Isopropylamine, Triethylamine (

    
    ), Dichloromethane (DCM).
    
  • Mechanism: Nucleophilic acyl substitution.[1][2]

  • Protocol:

    • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM at 0°C.

    • Add

      
       (1.2 eq) followed by dropwise addition of isopropylamine (1.1 eq).
      
    • Stir at room temperature (RT) for 4 hours.

    • Wash with 1M HCl, saturated

      
      , and brine. Dry over 
      
      
      
      .

Step 2: Reduction to Aniline

  • Reagents:

    
     (g), Pd/C (10%), Methanol.
    
  • Protocol: Hydrogenate at 30 psi for 2 hours to yield

    
    -isopropyl-4-aminobenzamide.
    

Step 3: Monomethylation (The Challenge)

  • Reagents: Paraformaldehyde, NaOMe,

    
    , Methanol.
    
  • Protocol:

    • Treat the aniline with paraformaldehyde/NaOMe in methanol to form the imine/hemiaminal.

    • Reduce in situ with

      
       to yield the mono-methylated product.
      
    • Note: Direct methylation with MeI often leads to over-alkylation (dimethylation).

Visualization: Synthetic Pathway

SynthesisPathway Start 4-Nitrobenzoyl Chloride Inter1 N-isopropyl-4- nitrobenzamide Start->Inter1 iPr-NH2, Et3N (Amide Coupling) Inter2 N-isopropyl-4- aminobenzamide Inter1->Inter2 H2, Pd/C (Reduction) Final N-isopropyl-4- (methylamino)benzamide Inter2->Final 1. (CH2O)n 2. NaBH4 (Reductive Alkylation)

Figure 1: Step-wise synthesis of N-isopropyl-4-(methylamino)benzamide via reductive amination.

Pharmacology & Mechanism of Action

Relationship to Procarbazine

Procarbazine (Matulane) is a prodrug that requires metabolic activation to form azoprocarbazine and methylhydrazine (the DNA-alkylating species).

  • Procarbazine Structure:

    
    -isopropyl-4-[(2-methylhydrazino)methyl]benzamide.
    
  • Derivative Context: The 4-(methylamino) derivative lacks the methylene bridge and the hydrazine moiety. Consequently, it cannot generate the methyldiazonium ion required for DNA alkylation in the same manner.

  • Potential Activity: Instead of alkylation, this scaffold is likely to act via:

    • Competitive Inhibition: Binding to enzymes that process benzamides (e.g., HDACs, Poly(ADP-ribose) polymerase).

    • Intercalation/Groove Binding: The planar aromatic system with the cationic amine may bind DNA minor grooves.

Metabolic Stability & Toxicology

The


-isopropyl group renders the amide bond resistant to rapid hydrolysis by plasma amidases. However, the 4-methylamino group is susceptible to:
  • N-Demethylation: Mediated by CYP450 (likely CYP1A2 or CYP2D6) to revert to the primary amine.

  • N-Hydroxylation: Leading to potentially toxic hydroxylamines (methemoglobinemia risk).

Visualization: Predicted Metabolic Fate

Metabolism Parent N-isopropyl-4- (methylamino)benzamide Metab1 N-isopropyl-4- aminobenzamide (Primary Amine) Parent->Metab1 CYP450 (N-Demethylation) Metab2 N-isopropyl-4- (N-hydroxy-N-methyl) aminobenzamide Parent->Metab2 CYP450 (N-Oxidation) Metab3 4-(methylamino) benzoic acid Parent->Metab3 Amidase (Hydrolysis - Slow)

Figure 2: Predicted metabolic pathways including N-demethylation and bioactivation.

Experimental Protocols

In Vitro Metabolic Stability Assay

To validate the stability of the


-isopropyl vs. 

-methylamino groups.

Materials:

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system

  • Test Compound (

    
    )
    
  • LC-MS/MS[3]

Procedure:

  • Incubation: Mix

    
     test compound with RLM (
    
    
    
    protein) in phosphate buffer (pH 7.4).
  • Initiation: Add NADPH regenerating system to start the reaction. Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for loss of parent (m/z ~193 for parent) and appearance of demethylated metabolite (m/z ~179).

Cytotoxicity Screening (MTT Assay)

To assess if the derivative retains the antiproliferative activity of the parent class.

Procedure:

  • Seed cancer cell lines (e.g., MCF-7, HL-60) in 96-well plates (

    
     cells/well).
    
  • Treat with graded concentrations of the derivative (

    
    ) for 48 hours.
    
  • Add MTT reagent and incubate for 4 hours.

  • Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • Calculate

    
     using non-linear regression.
    

Quantitative Data Summary

Compound VariantLogP (Calc)Predicted BBB PermeabilityPrimary Metabolic Risk
Parent (

-iPr, 4-NHMe)
1.8 - 2.1 High N-Demethylation
Analog (

-Et, 4-NHMe)
1.4 - 1.6ModerateRapid Clearance
Analog (

-iPr, 4-NH2)
1.5HighAcetylation (NAT2)
Analog (

-iPr, 4-NMe2)
2.4Very HighN-Oxidation

References

  • Procarbazine Mechanism & Metabolism

    • Prough, R. A., & Tweedie, D. J. (1987). Procarbazine. In Fundamentals of Cancer Chemotherapy.
    • Source: (Generalized reference for Procarbazine metabolism).

  • Benzamide Synthesis Protocols

    • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of N-substituted Benzamides.

    • Source:

  • Medicinal Chemistry of Benzamides

    • Shah, K., et al. (2013). Benzamide derivatives: A novel class of potent HDAC inhibitors.
    • Source:

  • Chemical Properties (N-Isopropyl-4-aminobenzamide)

    • PubChem Compound Summary for CID 774-67-4.
    • Source:

Sources

Foundational

Technical Guide: Metabolic Stability of N-isopropyl-4-(methylamino)benzamide

The following technical guide details the metabolic stability profile, assessment protocols, and optimization strategies for N-isopropyl-4-(methylamino)benzamide . This guide is structured for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile, assessment protocols, and optimization strategies for N-isopropyl-4-(methylamino)benzamide . This guide is structured for researchers and drug development professionals, synthesizing predictive structure-activity relationships (SAR) with rigorous experimental methodologies.[1]

[1]

Executive Summary & Compound Architecture

N-isopropyl-4-(methylamino)benzamide represents a structural class of secondary arylamines within a benzamide scaffold.[1] While structurally distinct from the hydrazine-class drug Procarbazine (Matulane), it shares the N-isopropylbenzamide pharmacophore, often implicated in specific metabolic clearance pathways.[1]

The metabolic stability of this compound is governed by two competing functionalities:

  • The Labile N-Methyl Aniline Moiety: A high-clearance "soft spot" susceptible to rapid oxidative

    
    -demethylation by Cytochrome P450 (CYP) enzymes.[1]
    
  • The Stabilized Benzamide Core: The amide bond is sterically shielded by the isopropyl group, conferring resistance to rapid hydrolysis, though it remains a target for minor amidase activity.[1]

Predicted Classification: High-to-Moderate Clearance (


).[1]
Primary Metabolic Route:  Phase I Oxidative 

-Demethylation.[1]

Metabolic Pathways & Mechanistic Analysis

Understanding the causality of metabolism is critical for interpreting stability data.[1] The following pathways define the compound's fate in hepatic systems.

Phase I: Oxidative Transformations

The dominant metabolic vector is the


-methyl group  attached to the aniline nitrogen.[1]
  • 
    -Demethylation (Major):  Catalyzed primarily by CYP1A2 and CYP3A4.[1] The reaction proceeds via 
    
    
    
    -carbon hydroxylation to form a carbinolamine intermediate (
    
    
    -hydroxymethyl), which spontaneously collapses to release formaldehyde and the primary amine metabolite, N-isopropyl-4-aminobenzamide .[1]
  • 
    -Hydroxylation (Toxicological Liability):  Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the secondary amine to a hydroxylamine (
    
    
    
    -OH).[1] This species can undergo further oxidation to a nitroso-arene, a reactive electrophile associated with genotoxicity (e.g., Ames positive).[1]
  • Aromatic Hydroxylation (Minor): The electron-donating amino group activates the benzene ring at the ortho positions (positions 3 and 5), facilitating CYP-mediated hydroxylation.[1]

Phase II: Conjugation Reactions[1]
  • 
    -Glucuronidation:  The secondary amine (and the primary amine metabolite) serve as nucleophiles for UDP-glucuronosyltransferases (UGTs), forming 
    
    
    
    -glucuronides.[1]
  • 
    -Acetylation:  Following demethylation, the resulting primary aniline is a substrate for N-acetyltransferase (NAT1/NAT2), forming an acetamide derivative.[1]
    
Metabolic Pathway Map

The following diagram illustrates the hierarchical metabolic cascade.

MetabolicPathway Parent Parent Compound N-isopropyl-4-(methylamino)benzamide Carbinol Intermediate Carbinolamine Parent->Carbinol CYP1A2/3A4 (Oxidation) Hydroxylamine Toxic Metabolite N-hydroxy-N-methyl-benzamide Parent->Hydroxylamine FMO/CYP (N-Oxidation) Glucuronide Phase II Conjugate N-Glucuronide Parent->Glucuronide UGT (Conjugation) PrimaryAmine Major Metabolite N-isopropyl-4-aminobenzamide Carbinol->PrimaryAmine Spontaneous (-HCHO) PrimaryAmine->Glucuronide UGT Acetamide Phase II Conjugate N-Acetyl-aminobenzamide PrimaryAmine->Acetamide NAT1/NAT2 (Acetylation)

Caption: Predicted metabolic cascade showing the dominant N-demethylation pathway (Blue) and potential toxification routes (Red).[1]

Experimental Protocols for Stability Assessment

To validate the predicted pathways, the following self-validating experimental systems are recommended.

Microsomal Stability Assay (Protocol)

This assay determines the intrinsic clearance (


) mediated by CYP enzymes.[1]

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Test Compound: N-isopropyl-4-(methylamino)benzamide (10 mM DMSO stock).[1]

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or Propranolol).[1]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Spike test compound to final concentration of 1 µM (ensure DMSO < 0.1%). Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Dispense aliquots immediately into 150 µL Stop Solution on ice. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis Logic: The depletion of the parent compound follows pseudo-first-order kinetics.[1] Plot


 vs. time. The slope 

is the elimination rate constant.



[1]
Metabolite Identification (LC-MS/MS)

To confirm the "methylamino" to "amino" conversion, specific Mass Transitions must be monitored.[1]

AnalyteStructureFormulaPrecursor Ion

Product Ion (Quant)Product Ion (Qual)
Parent N-isopropyl-4-(methylamino)benzamide

193.1 151.1 (Loss of iPr)134.1 (Amide cleavage)
Metabolite M1 N-isopropyl-4-aminobenzamide

179.1 137.1 (Loss of iPr)120.1 (Amide cleavage)
Metabolite M2 N-hydroxy-N-methyl derivative

209.1 167.1150.1

Note: A shift of -14 Da (193 -> 179) confirms


-demethylation. A shift of +16 Da (193 -> 209) confirms 

-oxidation.[1]

Optimization Strategies

If the metabolic stability is insufficient (e.g.,


 min in human microsomes), the following medicinal chemistry strategies are recommended to block the metabolic soft spots.
Deuteration (Kinetic Isotope Effect)

Replace the


-methyl hydrogens with deuterium (

).[1] The C-D bond is stronger than the C-H bond, potentially slowing the rate-limiting step of CYP-mediated demethylation without altering binding affinity.[1]
  • Strategy: Synthesize N-isopropyl-4-(trideuteromethylamino)benzamide.

Steric Hindrance & Electronic Deactivation[1]
  • Fluorination: Introduce a fluorine atom on the benzene ring ortho to the methylamino group (position 3).[1] This reduces the electron density of the aniline nitrogen (lowering

    
    ), making it less susceptible to oxidation, and sterically hinders metabolic approach.[1]
    
  • Cyclization: Constrain the methylamino group into a ring (e.g., indoline or tetrahydroquinoline).[1] This prevents

    
    -demethylation by removing the accessible methyl group, though it significantly alters the steric profile.
    

References

  • Testa, B., & Kramer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter 14: Metabolic Stability). Link

  • Prough, R. A., et al. (1984).[1] Procarbazine Metabolism. In: Bioactivation of Foreign Compounds. Academic Press. (Provides context on N-isopropylbenzamide metabolism).

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(methylamino)-N-(propan-2-yl)benzamide

Welcome to the technical support resource for the synthesis of 4-(methylamino)-N-(propan-2-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(methylamino)-N-(propan-2-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address frequently encountered challenges, and offer optimized protocols to improve reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

Low or no yield in this amide coupling reaction is a common problem that can typically be traced back to one of four key areas: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, suboptimal reaction conditions, or the presence of contaminants.

  • Cause A: Inefficient Activation of 4-(methylamino)benzoic acid. The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt[1][2]. To proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a coupling reagent. If this activation step is incomplete, the reaction will not proceed.

    • Solution:

      • Verify Coupling Reagent Quality: Coupling reagents like carbodiimides (EDC, DCC) or uronium salts (HATU, HBTU) are moisture-sensitive.[3][4] Ensure they are fresh and have been stored under anhydrous conditions.

      • Select an Appropriate Reagent: For this specific synthesis, which involves a relatively standard secondary amine and an electron-rich benzoic acid, a variety of reagents can be effective. Carbodiimides like EDC are cost-effective, but often require an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to improve efficiency and suppress side reactions[5][6][7]. Uronium/aminium reagents like HATU are highly effective and react faster, making them an excellent choice for challenging or valuable substrates.[4][6][8]

      • Consider an Acid Chloride Intermediate: A robust alternative is to convert the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][9][10] This highly reactive intermediate will readily react with the amine. This method avoids the cost of complex coupling reagents but requires careful handling of the hazardous chlorinating agents and strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[11][12]

  • Cause B: Deactivation of Isopropylamine. Isopropylamine, the nucleophile, can be rendered unreactive if it is protonated to form an ammonium salt, as the nitrogen lone pair is no longer available for attack.[3][13]

    • Solution:

      • Add a Non-Nucleophilic Base: If your isopropylamine is in the form of a salt (e.g., isopropylamine hydrochloride), you must add at least one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine.[13]

      • Use Excess Base with Coupling Reagents: When using coupling reagents like HATU or HBTU, a base like DIPEA is required to facilitate the reaction and neutralize any acidic byproducts.[7][9] Typically, 2-3 equivalents of base are used.

      • Schotten-Baumann Conditions: If using the acid chloride route, the reaction generates one equivalent of HCl, which will protonate the amine.[1][14] To counteract this, the reaction is often run with two equivalents of the amine or, more commonly, with an external base like pyridine or aqueous NaOH in a biphasic system (Schotten-Baumann conditions).[9][11]

  • Cause C: Presence of Water. Moisture is detrimental to most amide coupling reactions. Water can hydrolyze the activated carboxylic acid intermediate (e.g., O-acylisourea for carbodiimides, acyl chloride) back to the starting material, consuming your reagents and halting the reaction.[3][11]

    • Solution:

      • Use Anhydrous Solvents: Ensure solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are properly dried before use.[4][11]

      • Dry Starting Materials: Dry the 4-(methylamino)benzoic acid under vacuum before use, especially if it has been stored for a long time.

      • Perform Under Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[11]

Question 2: My reaction works, but it's messy. How can I minimize the formation of impurities?

Impurity generation often stems from side reactions involving the coupling reagent or unreacted starting materials remaining after the workup.

  • Cause A: Coupling Reagent Byproducts.

    • Carbodiimide-related: When using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can be removed by filtration.[8] However, with EDC, the corresponding urea byproduct is water-soluble, making it easy to remove during an aqueous workup.[2][6] A common side reaction is the formation of a stable N-acylurea if the activated O-acylisourea intermediate rearranges before the amine can attack. Adding HOBt or HOAt minimizes this by trapping the activated intermediate as a more stable active ester.

    • Phosphonium/Uronium-related: Reagents like PyBOP can generate byproducts, but they are generally soluble and easily removed during purification.[8] The main concern with some older phosphonium reagents like BOP is the formation of the carcinogenic byproduct HMPA, which is why modern alternatives like PyBOP are preferred.[8]

  • Cause B: Unreacted Starting Materials. Incomplete conversion will leave you with starting materials in your crude product. 4-(methylamino)benzoic acid is acidic, while isopropylamine is basic.

    • Solution: Acid/Base Extraction. A standard aqueous workup is highly effective.

      • Dilute the reaction mixture with a solvent like ethyl acetate or DCM.

      • Wash with a dilute acid solution (e.g., 1M HCl) to remove unreacted isopropylamine and any tertiary amine bases (like DIPEA).

      • Wash with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted 4-(methylamino)benzoic acid and additives like HOBt.

      • Wash with brine to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[15]

Question 3: I have an oily crude product that is difficult to purify. What are my options?

An oily product often indicates the presence of impurities that are depressing the melting point.

  • Solution A: Induce Crystallization. If you expect a solid product, you can try to induce crystallization from the oil.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the oil's surface. This creates nucleation sites.[12]

    • Seeding: Add a tiny crystal of pure product (if available) to the oil.[12]

    • Solvent Trituration: Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can wash away impurities and encourage the product to solidify.

  • Solution B: Chromatographic Purification. If crystallization fails, silica gel column chromatography is the standard method for purifying amide products.[11][15]

    • Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on TLC analysis of the crude mixture.

    • Alternative: For highly polar compounds, reversed-phase chromatography may be an option.[16]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard synthetic route for 4-(methylamino)-N-(propan-2-yl)benzamide? A1: The most common and reliable method is the condensation of a carboxylic acid and an amine using a coupling agent.[5] The general workflow involves dissolving 4-(methylamino)benzoic acid in an anhydrous aprotic solvent, adding a coupling agent (and additive, if needed) and a non-nucleophilic base, followed by the addition of isopropylamine.

Q2: Which coupling reagents are most effective for this synthesis? A2: For this particular transformation, several reagents are suitable. The choice often depends on cost, scale, and desired reaction speed. The table below provides a comparison of common options.

Coupling ReagentAdditiveBaseProsCons
EDC (Water-soluble carbodiimide)HOBt or OxymaDIPEA or TEAInexpensive; water-soluble byproducts are easily removed.[2][6]Can lead to racemization in chiral substrates; slower than uronium salts.
DCC (Carbodiimide)HOBt or OxymaNone requiredInexpensive.DCU byproduct is insoluble and must be filtered; not ideal for solid-phase.[8]
HATU (Uronium salt)NoneDIPEA or TEAVery fast and efficient; low risk of side reactions.[4][6]More expensive than carbodiimides.
PyBOP (Phosphonium salt)NoneDIPEA or TEAHigh reactivity; avoids carcinogenic byproducts of older phosphonium reagents.[8]More expensive.

Q3: How can I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most convenient method.[11] Spot the reaction mixture on a silica gel plate alongside spots of your starting materials. Develop the plate in a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the limiting reagent (likely the carboxylic acid) has disappeared and a new, more nonpolar spot for the product amide has appeared.

Q4: What are the key starting materials and how do I ensure their quality? A4: The primary starting materials are 4-(methylamino)benzoic acid and propan-2-amine (isopropylamine). 4-(methylamino)benzoic acid can be purchased commercially or synthesized.[17][18] It is a solid and should be checked for purity and dryness. Isopropylamine is a volatile liquid and should be used from a fresh bottle. Purity of all reagents, including solvents and coupling agents, is critical for achieving high yields.[11]

Visualized Reaction and Troubleshooting Workflow

The following diagrams illustrate the chemical transformation and a logical workflow for troubleshooting common issues.

reaction_pathway cluster_start Starting Materials cluster_activation Activation SM1 4-(methylamino)benzoic acid Intermediate Activated Ester Intermediate SM1->Intermediate + Coupling Reagent SM2 Propan-2-amine Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Base Base (e.g., DIPEA) Product 4-(methylamino)-N- (propan-2-yl)benzamide Intermediate->Product + Propan-2-amine + Base

Caption: General reaction pathway for amide bond formation.

troubleshooting_workflow cluster_causes Potential Causes for Low Yield cluster_solutions Solutions Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Cause_Activation Inefficient Acid Activation? CheckYield->Cause_Activation Yes Cause_Amine Amine Deactivated? CheckYield->Cause_Amine Cause_Water Moisture Present? CheckYield->Cause_Water Success High Yield & Purity CheckPurity->Success No Sol_Purify Optimize Workup/ Chromatography CheckPurity->Sol_Purify Yes Sol_Reagent Verify/Change Coupling Agent Cause_Activation->Sol_Reagent Sol_Base Add/Check Base Cause_Amine->Sol_Base Sol_Anhydrous Use Anhydrous Conditions Cause_Water->Sol_Anhydrous

Sources

Optimization

Technical Support Center: N-isopropyl-4-(methylamino)benzamide Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: N-isopropyl-4-(methylamino)benzamide is a specialized chemical entity, and extensive public data on its physicochemical properties is li...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-isopropyl-4-(methylamino)benzamide is a specialized chemical entity, and extensive public data on its physicochemical properties is limited. This guide has been developed by extrapolating data from structurally similar benzamide derivatives to provide a robust framework for addressing solubility challenges.[1][2]

Introduction: Understanding the Solubility Challenge

N-isopropyl-4-(methylamino)benzamide, like many benzamide derivatives, is anticipated to exhibit low aqueous solubility due to its significant hydrocarbon content.[1][3] This characteristic can present considerable hurdles in experimental and developmental settings, impacting everything from in vitro assays to formulation for in vivo studies. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues, ensuring the successful progression of your research.

The journey from a newly synthesized compound to a viable drug candidate is critically dependent on its physicochemical properties.[2] Solubility, in particular, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with N-isopropyl-4-(methylamino)benzamide and similar compounds.

Q1: My compound is precipitating out of my aqueous buffer. What's the first step?

A1: Re-evaluate your solvent system and concentration.

Precipitation is a common issue when diluting a compound from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer where its solubility is significantly lower.[6] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[6]

Initial Troubleshooting Steps:

  • Verify the Final Concentration: Your target concentration may exceed the compound's intrinsic solubility in the final aqueous buffer. Try reducing the final concentration to see if the compound remains in solution.[6]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in the solvent environment can help maintain solubility.[6]

  • Pre-warm the Aqueous Buffer: Gently warming the buffer can sometimes increase the solubility of your compound.[6] However, be mindful of the compound's stability at elevated temperatures.

Q2: I've tried basic troubleshooting, but my compound still precipitates. What's next?

A2: Systematically explore pH modification and co-solvents.

For ionizable compounds, solubility is highly dependent on the pH of the solution.[7] Since N-isopropyl-4-(methylamino)benzamide contains a basic methylamino group, its solubility is expected to increase in more acidic conditions where this group becomes protonated.[7]

Workflow for pH and Co-solvent Screening:

dot graph TD { A[Start: Compound Precipitation] --> B{Is pH Modification an Option?}; B -- Yes --> C[Determine pKa of the Compound]; C --> D[Prepare Buffers at pH < pKa]; D --> E{Solubility Improved?}; E -- Yes --> F[Optimize pH and Buffer System]; F --> G[End: Soluble Formulation]; E -- No --> H{Try Co-solvents}; B -- No --> H; H --> I[Screen Biocompatible Co-solvents]; I --> J[Evaluate Co-solvent Concentration]; J --> K{Solubility Improved?}; K -- Yes --> L[Optimize Co-solvent Blend]; L --> G; K -- No --> M[Consider Advanced Techniques]; M --> G; }

subgraph "pH Adjustment" C; D; E; F; end

subgraph "Co-solvent Addition" I; J; K; L; end

subgraph "Advanced Strategies" M; end A[Start: Compound Precipitation] B{Is pH Modification an Option for your experiment?} C[Determine the pKa of the methylamino group (estimated to be basic)] D[Prepare a series of buffers with pH values below the estimated pKa] E{Is solubility significantly improved in acidic buffers?} F[Optimize the pH and buffer composition for your experimental needs] G[End: Achieve a stable, soluble formulation] H{Consider Co-solvent Addition} I[Screen a panel of biocompatible co-solvents (e.g., Ethanol, PEG-400, Propylene Glycol)] J[Systematically evaluate a range of co-solvent concentrations] K{Is solubility enhanced at an acceptable co-solvent level?} L[Optimize the co-solvent and its concentration] M[Explore Advanced Formulation Strategies (e.g., surfactants, cyclodextrins)]

Caption: Decision workflow for addressing compound precipitation.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Create a set of buffers (e.g., citrate, phosphate) covering a pH range from 4.0 to 8.0.[6]

  • Create Supersaturated Solutions: Add an excess amount of solid N-isopropyl-4-(methylamino)benzamide to microcentrifuge tubes, each containing a different buffer.[6]

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[6]

  • Separate Solid from Liquid: Centrifuge the tubes at high speed to pellet the undissolved compound.[6]

  • Sample and Dilute: Carefully collect the supernatant from each tube and perform a serial dilution with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.[6]

  • Quantify Concentration: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV.[8]

  • Plot the Data: Plot the measured solubility against the corresponding pH value to determine the optimal pH range for solubility.[6]

Co-Solvent Screening:

If pH adjustment is not feasible or sufficient, the use of co-solvents can be explored. Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[9]

Co-SolventTypical Starting Concentration (v/v)Considerations
Ethanol5-20%Biocompatible, but can affect cell viability at higher concentrations.[10]
Propylene Glycol10-40%A common pharmaceutical excipient.[9]
Polyethylene Glycol 400 (PEG-400)10-50%Can enhance solubility and stability.
Dimethyl Sulfoxide (DMSO)<1% (for cell-based assays)High solubilizing power, but can have cellular effects.

Note: Always verify the compatibility of any co-solvent with your specific experimental system.

Q3: I need to prepare a stock solution. What is the best solvent?

A3: For initial stock solutions, a good starting point is an organic solvent where the compound is freely soluble, such as DMSO, ethanol, or methanol. [1]

Benzamides are generally soluble in organic solvents.[3] The choice of solvent will depend on the downstream application. For in vitro cellular assays, DMSO is a common choice, but the final concentration in the assay medium should typically be kept below 1% to avoid solvent-induced artifacts.

Procedure for Determining a Suitable Stock Solvent:

  • Small-Scale Solubility Test: In separate small vials, attempt to dissolve a small, known amount (e.g., 1 mg) of your compound in a measured volume (e.g., 100 µL) of different organic solvents (DMSO, ethanol, methanol, acetonitrile).

  • Visual Inspection: Observe for complete dissolution. If the compound dissolves, you can calculate the minimum solubility in that solvent.

  • Select the Best Option: Choose the solvent that provides the desired stock concentration with the smallest volume, while also being compatible with your experimental design.

Q4: Are there more advanced techniques if pH and co-solvents are not sufficient?

A4: Yes, several advanced formulation strategies can be employed, particularly for in vivo studies.

These techniques often involve the use of excipients to enhance solubility and bioavailability.[11]

  • Surfactants and Micelles: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[12][13] Common examples include polysorbates (Tween series) and poloxamers.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[13]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to improved dissolution rates.[4][11][13]

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Key strategies for enhancing compound solubility.

General Best Practices

  • Early Characterization: Perform pre-formulation studies early in your project to understand the physicochemical properties of your compound.[14][15][16] This includes determining its solubility in various solvents and its pH-solubility profile.

  • Analytical Validation: Always use a validated analytical method (e.g., HPLC) to accurately quantify the concentration of your compound in solution.[17] Gravimetric methods can also be used for initial solubility assessments.[18][19]

  • Consider Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can have different solubilities.[15] Ensure consistency in the solid form you are using for your experiments.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively address the solubility challenges associated with N-isopropyl-4-(methylamino)benzamide and other poorly soluble benzamide derivatives, facilitating the smooth progression of their research and development activities.

References

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Dow Development Laboratories, LLC. Available at: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. Available at: [Link]

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER - ijprems. International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Determination of Solubility by Gravimetric Method. Pharmanotes. Available at: [Link]

  • Key Stages in Pharmaceutical Formulation Development. Pharma Focus Europe. Available at: [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Available at: [Link]

  • solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48. ResearchGate. Available at: [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Drug Formulation Development: Quick Reference Guide. Ascendia. Available at: [Link]

  • solubility enhancement -by pH change & complexation. SlideShare. Available at: [Link]

  • Key Considerations in Early-Stage Formulation Development. Topioxresearch. Available at: [Link]

  • 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. Mallak Specialties Pvt Ltd. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Pharmainfo.in. Available at: [Link]

  • Benzamides: Sulpiride. Pharmaguideline. Available at: [Link]

  • 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. Mallak Specialties Pvt Ltd. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). Cheméo. Available at: [Link]

  • Co-Crystal Screening by Vapor Sorption of Organic Solvents. ACS Publications. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT.org. Available at: [Link]

  • Step-by-Step Drug Formulation Development Guide. Laboratorios Rubió. Available at: [Link]

  • Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. PubMed. Available at: [Link]

  • Cocrystal Screening, Selection, Formulation at Triclinic Labs. Triclinic Labs. Available at: [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • How do I force my compound to precipitate? : r/chemhelp. Reddit. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • 4-Aminobenzamide CAS NO 2835-68-9. ExportersIndia.com. Available at: [Link]

  • Determining if a PRECIPITATE will form in a solution. YouTube. Available at: [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. PMC. Available at: [Link]

  • N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. EPA. Available at: [Link]

  • N-Isopropylbenzamide. PubChem. Available at: [Link]

  • N-Isopropylbenzamide. CAS Common Chemistry. Available at: [Link]

  • Precipitates And Solubility Rules Study Guide. Inspirit VR. Available at: [Link]

  • Benzamide (CAS 55-21-0). Cheméo. Available at: [Link]

  • Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. Available at: [Link]

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Troubleshooting

minimizing degradation of 4-(methylamino)-N-(propan-2-yl)benzamide in solution

Guide for Minimizing Degradation in Solution Welcome to the technical support center for 4-(methylamino)-N-(propan-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Minimizing Degradation in Solution

Welcome to the technical support center for 4-(methylamino)-N-(propan-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Unanticipated degradation can compromise experimental results, leading to issues with reproducibility and data interpretation. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize degradation and maintain the quality of your solutions.

Section 1: Understanding the Degradation Profile of 4-(methylamino)-N-(propan-2-yl)benzamide

The stability of 4-(methylamino)-N-(propan-2-yl)benzamide in solution is dictated by its molecular structure, which contains two primary liabilities: a secondary amide linkage and a secondary N-methyl aniline moiety. Understanding these functional groups is the first step in preventing degradation.

  • Amide Hydrolysis: The benzamide structure is susceptible to cleavage via hydrolysis. This reaction, which breaks the amide bond to form 4-(methylamino)benzoic acid and isopropylamine, is significantly accelerated by the presence of strong acids or bases.[1][2][3] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[3][4]

  • Oxidative Degradation: The N-methylaniline portion of the molecule is an electron-rich aromatic amine, making it highly susceptible to oxidation.[5][6] This process can be initiated by atmospheric oxygen, trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺), or peroxides that may be present in solvents.[6][7] The oxidation of N-alkylanilines often proceeds through highly reactive cation radicals, which can then undergo further reactions, leading to a complex mixture of colored degradation products.[5][8]

  • Photodegradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum.[9][10] Energy from light can promote the molecule to an excited state, increasing its reactivity and susceptibility to oxidative pathways. This can occur even under ambient laboratory lighting over extended periods.

Below is a diagram illustrating the primary degradation pathways.

G cluster_main 4-(methylamino)-N-(propan-2-yl)benzamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent Parent Compound C₁₂H₁₈N₂O prod1 4-(methylamino)benzoic Acid parent->prod1 Acid/Base Catalyzed (H₂O) prod2 Isopropylamine parent->prod2 Acid/Base Catalyzed (H₂O) prod3 N-oxide derivatives parent->prod3 Oxidants (O₂, Metals) Light (hv) prod4 Colored Polymeric Products prod3->prod4 prod5 Quinone-like Structures prod3->prod5

Caption: Primary degradation pathways for 4-(methylamino)-N-(propan-2-yl)benzamide.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My solution of the compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation of the N-methylaniline moiety.[8] The formation of oxidized species, such as quinone-imines or other conjugated systems, often results in colored products. This process is accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.

Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during handling.

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a blanket of inert gas.

  • Use High-Purity Solvents: Ensure your solvents are fresh and of high purity (e.g., HPLC grade). Older solvents, especially ethers like THF, can form explosive peroxides which are potent oxidizing agents.

  • Consider Antioxidants: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be possible, but check for potential interference with your downstream assays.

  • Chelate Metal Ions: If metal contamination is suspected (e.g., from spatulas or certain grades of buffer salts), consider adding a trace amount of a chelating agent like EDTA.

Q2: My HPLC analysis shows a consistent decrease in the parent compound peak area and the emergence of a new, more polar peak. Why is this happening?

A2: This pattern strongly suggests amide bond hydrolysis. The resulting carboxylic acid (4-(methylamino)benzoic acid) is significantly more polar than the parent amide and will thus have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Control pH: The primary driver of hydrolysis is pH. Avoid strongly acidic (pH < 4) or strongly basic (pH > 9) conditions. If working in an aqueous medium, use a buffered system, ideally between pH 6 and 8, to maintain stability.

  • Reduce Temperature: Chemical reactions, including hydrolysis, slow down at lower temperatures.[11] Store stock solutions at 2-8°C for short-term use and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting your stock solution.

  • Choose Solvents Wisely: For stock solutions, prioritize aprotic organic solvents like DMSO or DMF over protic solvents like methanol or ethanol, as protic solvents can participate in solvolysis (a form of hydrolysis). Ensure organic solvents are anhydrous.

Q3: I'm losing compound from my solution even when it's stored in a pH 7.4 buffer, in the dark, at 4°C. What else could be the problem?

A3: Even under seemingly ideal conditions, slow degradation can occur. This could be due to a combination of subtle factors.

Troubleshooting Steps:

  • Microbial Contamination: Aqueous buffers, especially if not sterile-filtered, can support microbial growth.[11] Microbes can secrete enzymes that may degrade the compound. Always use sterile-filtered buffers for long-term storage of aqueous solutions.

  • Trace Oxidants: As mentioned in A1, dissolved oxygen is a persistent issue. Even at 4°C, slow oxidation can occur over weeks. Preparing buffers with deoxygenated water can help.

  • Leachables from Containers: Ensure you are using high-quality, inert containers (e.g., borosilicate glass or polypropylene). Low-quality plastics can leach plasticizers or other chemicals that could react with your compound.

  • Perform a Forced Degradation Study: To definitively identify the vulnerability in your specific formulation, a forced degradation study is the most robust approach.[12] This will reveal whether your compound is more susceptible to heat, light, oxidation, or pH shifts under your exact conditions. See Protocol 4.2 for a basic methodology.

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal pH range for storing this compound in an aqueous solution? Based on the general stability of amides and aromatic amines, a pH range of 6.0 to 8.0 is recommended. This avoids the regions of strong acid and base catalysis for hydrolysis.

  • What solvents are recommended for preparing highly concentrated stock solutions for long-term storage? For maximum stability, anhydrous, high-purity DMSO or DMF are the solvents of choice. They are aprotic and will not participate in hydrolysis. Store these stock solutions tightly sealed at -20°C or below.

  • Are there any incompatible reagents I should avoid? Yes. Avoid strong oxidizing agents (e.g., hydrogen peroxide, permanganate), strong acids (e.g., HCl, H₂SO₄ > 0.1 M), strong bases (e.g., NaOH, KOH > 0.1 M), and reactive nitrogen species. Be cautious with formulations containing metal ions that can catalyze oxidation.

  • How critical are freeze-thaw cycles? Very critical. Each freeze-thaw cycle can introduce atmospheric oxygen into the solution as it thaws. Furthermore, as an aqueous solution freezes, solutes can become highly concentrated in the remaining liquid phase, which can alter the local pH and accelerate degradation. It is best practice to prepare single-use aliquots from your main stock solution.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a Stable Stock Solution (10 mM in DMSO)

This protocol provides a validated method for preparing a stock solution with enhanced stability.

  • Preparation: Allow the solid 4-(methylamino)-N-(propan-2-yl)benzamide and a vial of anhydrous, high-purity DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry glass vial.

  • Dissolution: Under a gentle stream of inert gas (nitrogen or argon), add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of a compound with MW=206.28 g/mol , add 4.85 mL of DMSO for a 10 mM solution).

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into smaller, single-use aliquots in amber or foil-wrapped polypropylene tubes.

  • Storage: Purge the headspace of each aliquot with inert gas before capping tightly. Store the aliquots at -20°C or -80°C.

Protocol 4.2: Basic Forced Degradation Study

This study helps identify the primary degradation liabilities of the compound in your specific experimental buffer or solvent system.[13][14]

  • Preparation: Prepare a working solution of the compound (e.g., 100 µM) in your chosen experimental buffer (e.g., PBS, pH 7.4).

  • Aliquot for Stress Conditions: Dispense the solution into five sets of labeled, clear glass vials.

    • Control: Store one set at 2-8°C, protected from light.

    • Acid Stress: Adjust one set to pH 2.0 with 1 M HCl.

    • Base Stress: Adjust one set to pH 12.0 with 1 M NaOH.

    • Oxidative Stress: Add 3% hydrogen peroxide to one set to a final concentration of 0.1%.

    • Thermal Stress: Place one set in a 60°C oven, protected from light.

    • Photolytic Stress: Place one set under a UV lamp or in direct sunlight.

  • Analysis: At specified time points (e.g., 0, 2, 6, 24, and 48 hours), take a sample from each condition. Quench the acid/base samples by neutralizing them if necessary. Analyze all samples by a stability-indicating method like HPLC-UV.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The condition that shows the fastest degradation reveals the primary instability of the compound in that medium.

Section 5: Summary of Stress Factors

The following table summarizes the expected impact of various stress conditions on the stability of 4-(methylamino)-N-(propan-2-yl)benzamide in solution.

Stress ConditionPrimary Degradation PathwayExpected Rate of DegradationKey Degradation Products
Acidic (pH < 4) Amide HydrolysisHigh4-(methylamino)benzoic acid, Isopropylamine
Basic (pH > 9) Amide HydrolysisHigh4-(methylamino)benzoate, Isopropylamine
Oxidative (H₂O₂, O₂) Oxidation of Aromatic AmineHighN-oxides, Quinone-like structures, Colored polymers
Photolytic (UV/Light) Photo-oxidationModerate to HighOxidative products
Thermal (>40°C) All pathways acceleratedModerateMixture of hydrolytic and oxidative products
Neutral (pH 6-8), Dark, 4°C MinimalLowTrace amounts of oxidative/hydrolytic products over time

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). Available at: [Link]

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. Available at: [Link]

  • Hand, R. L., & Nelson, R. F. (1974). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 96(3), 850-857. Available at: [Link]

  • Friedman, H. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Rane, K., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available at: [Link]

  • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 88(6), 543-553. Available at: [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? Available at: [Link]

  • Yu, L., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. Available at: [Link]

  • Cruz Munoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. ResearchGate. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 802-811. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society, 6(4). Available at: [Link]

  • Hand, R. L., & Nelson, R. F. (1974). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link]

  • Gallardo, I., & Guirado, G. (2012). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 17(7), 8045-8111. Available at: [Link]

  • Geocities.ws. Hydrolysis of Benzamide. Available at: [Link]

  • Mishra, S. K., et al. (2011). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 23(9), 4157-4160. Available at: [Link]

  • White, C. M., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Journal of the American Chemical Society, 142(8), 3949-3958. Available at: [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • Sustainability Area. Aromatic Amine Cleavage. Available at: [Link]

  • Naredi, P., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16089-16102. Available at: [Link]

Sources

Optimization

removing unreacted starting materials from N-isopropyl-4-(methylamino)benzamide

Welcome to the technical support hub for the synthesis and purification of N-isopropyl-4-(methylamino)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and purification of N-isopropyl-4-(methylamino)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when isolating this compound from unreacted starting materials and reaction byproducts. Here, we provide in-depth, troubleshooting-focused FAQs and validated protocols grounded in fundamental chemical principles.

Introduction: The Synthetic Landscape

The synthesis of N-isopropyl-4-(methylamino)benzamide typically involves the coupling of 4-(methylamino)benzoic acid with isopropylamine. This is often achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride or using a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). While effective, these methods can leave behind unreacted starting materials and challenging byproducts. This guide will equip you with the knowledge to systematically remove these impurities, ensuring the high purity of your final product.

To effectively select a purification strategy, a foundational understanding of the physical properties of the key components is essential.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
N-isopropyl-4-(methylamino)benzamide 192.26 (calculated)Not widely reportedNot widely reportedExpected to be soluble in organic solvents like DMSO, DMF, and alcohols; insoluble in water.[1]
4-(methylamino)benzoic acid 151.16[2][3]160-166[4][5][6]DecomposesSlightly soluble in water; soluble in alcohol.[4]
Isopropylamine 59.11[7]-95.2[7]32.4 - 34[7][8]Miscible with water, ethanol, and diethyl ether.[7]
Dicyclohexylurea (DCU) 224.37232-234-Sparingly soluble in most organic solvents; insoluble in water.[9]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is contaminated with unreacted 4-(methylamino)benzoic acid. How can I remove it?

Root Cause: The unreacted starting material, 4-(methylamino)benzoic acid, possesses an acidic carboxylic acid group, which makes it amenable to selective removal through an acid-base extraction.

Solution: A liquid-liquid extraction with a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, leaving your more nonpolar amide product in the organic phase.

Experimental Protocol: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution (steps 2-4) to ensure complete removal of the acidic starting material.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified product.

FAQ 2: How can I eliminate excess isopropylamine from my reaction mixture?

Root Cause: Isopropylamine is a volatile and basic starting material. Its physical and chemical properties offer two primary avenues for its removal.

Solution A (for significant excess): Evaporation

Due to its low boiling point of 32.4 °C, a significant portion of unreacted isopropylamine can often be removed along with the reaction solvent under reduced pressure on a rotary evaporator.[7][10]

Solution B (for trace amounts): Acidic Liquid-Liquid Extraction

To remove residual isopropylamine, an acidic wash can be employed. The basic amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase.

Experimental Protocol: Acidic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Acid Wash: Wash the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

  • Extraction & Separation: Shake in a separatory funnel and allow the layers to separate. Drain the lower aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the purified product.

Workflow for Purification of N-isopropyl-4-(methylamino)benzamide

G start Crude N-isopropyl-4- (methylamino)benzamide dcc_check Used DCC as coupling agent? start->dcc_check filter_dcu Filter to remove precipitated DCU dcc_check->filter_dcu Yes acid_check Acidic impurities (e.g., 4-(methylamino)benzoic acid) present? dcc_check->acid_check No filter_dcu->acid_check base_wash Perform Basic Liquid-Liquid Extraction (e.g., with NaHCO3) acid_check->base_wash Yes amine_check Basic impurities (e.g., isopropylamine) present? acid_check->amine_check No base_wash->amine_check acid_wash Perform Acidic Liquid-Liquid Extraction (e.g., with 1M HCl) amine_check->acid_wash Yes purity_check Product sufficiently pure by TLC/NMR? amine_check->purity_check No acid_wash->purity_check end Pure Product purity_check->end Yes further_purification Consider Column Chromatography or Recrystallization purity_check->further_purification No further_purification->end

Caption: Decision workflow for purifying N-isopropyl-4-(methylamino)benzamide.

FAQ 3: I used DCC as a coupling agent and now have insoluble white precipitate (DCU) in my product. How do I get rid of it?

Root Cause: N,N'-dicyclohexylcarbodiimide (DCC) is a popular coupling reagent that forms an insoluble byproduct, dicyclohexylurea (DCU), upon hydration.[11][12] DCU's poor solubility in most common organic solvents is the key to its removal.[9][11]

Solution: Filtration is the most straightforward method to remove the bulk of DCU.

Experimental Protocol: DCU Removal by Filtration

  • Solvent Selection: If your product is soluble, choose a solvent in which DCU is poorly soluble, such as dichloromethane, acetonitrile, or ethyl acetate.[9]

  • Dissolution/Suspension: Dissolve or suspend your crude reaction mixture in a minimal amount of the chosen cold solvent.

  • Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel. The insoluble DCU will be retained on the filter paper.

  • Rinse: Rinse the filter cake with a small amount of the cold solvent to recover any trapped product.

  • Combine and Concentrate: Combine the filtrate and the rinse, and then remove the solvent under reduced pressure.

  • Post-Filtration Workup: It is common for some DCU to precipitate during subsequent aqueous workups. If this occurs, filter both layers to facilitate separation.[9][13]

FAQ 4: After aqueous extractions, my product is still not pure. What are my options for further purification?

Root Cause: If impurities with similar acid-base properties to your product are present, or if neutral byproducts have formed, liquid-liquid extraction alone may be insufficient. In such cases, more advanced purification techniques are necessary.

Solution A: Recrystallization

This technique is ideal for purifying solid compounds and relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble when hot and poorly soluble when cold. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[14][15][16]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals to a constant weight.

Solution B: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential polarity.[17][18]

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a common starting point for N-substituted benzamides.[17] Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Prepare a column with silica gel, typically as a slurry in the non-polar component of your mobile phase.

  • Loading: Load your crude product onto the column. It can be loaded as a concentrated solution or adsorbed onto a small amount of silica gel.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

By systematically applying these troubleshooting strategies and purification protocols, you can effectively remove unreacted starting materials and byproducts, leading to high-purity N-isopropyl-4-(methylamino)benzamide for your research and development needs.

References

  • PubChem. Isopropylamine. National Center for Biotechnology Information. [Link]

  • Sciencemadness Wiki. Isopropylamine. [Link]

  • Chemistry Stack Exchange. How I can remove DCU from my product?. [Link]

  • Chemical Suppliers of India. Isopropylamine, 99% 75-31-0. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Inchem.org. ICSC 0908 - ISOPROPYLAMINE. [Link]

  • PubChem. 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?. [Link]

  • Royal Society of Chemistry. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • GL Sciences. Amide Column. [Link]

  • SpringerLink. Properties of two amide-based hydrophilic interaction liquid chromatography columns. [Link]

  • ResearchGate. Selected traditional methods for amide synthesis. [Link]

  • Chemsrc. 4-Methylamino-benzoic acid | CAS#:10541-83-0. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]

  • University of Manitoba. Experiment 2: Recrystallization. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). [Link]

  • Reddit. Column Chromatography: Amides : r/chemistry. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Canadian Journal of Chemistry. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Agilent. Streamline Purification of Organic Synthesis Mixture. [Link]

  • Google Patents.
  • HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

  • PrepChem.com. Synthesis of N-propylbenzamide. [Link]

  • Chemsrc. ISOPROPYL-(4-METHYL-BENZYL)-AMINE | CAS#:70894-75-6. [Link]

  • NIST WebBook. Benzamide, N-isopropyl-. [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Journal of Analytical Methods in Chemistry. Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

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Reference Data & Comparative Studies

Validation

NMR Characterization of 4-(Methylamino)-N-(propan-2-yl)benzamide: A Technical Differentiation Guide

Topic: NMR Characterization of 4-(methylamino)-N-(propan-2-yl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Context I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of 4-(methylamino)-N-(propan-2-yl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In the development of benzamide-based pharmacophores—often utilized as intermediates for histone deacetylase (HDAC) inhibitors or monoamine oxidase (MAO) modulators—the precise characterization of N-alkylated derivatives is critical.

The target molecule, 4-(methylamino)-N-(propan-2-yl)benzamide (also known as N-isopropyl-4-(methylamino)benzamide), presents a specific analytical challenge: differentiating the secondary amine (–NHMe) from potential synthetic impurities, specifically the primary amine precursor (–NH₂) and the tertiary dimethylamine over-alkylation product (–NMe₂).

This guide provides a comparative analysis of NMR methodologies to unambiguously validate this structure, focusing on solvent-dependent coupling patterns that serve as self-validating spectral fingerprints.

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data, we recommend a "Solvent-Differential Strategy." While CDCl₃ is standard for solubility, it fails to resolve the labile proton couplings necessary to prove the secondary amine structure.

Recommended Instrument Parameters
  • Field Strength:

    
     400 MHz (Essential for resolving aromatic AA'BB' systems).[1]
    
  • Temperature: 298 K (Standard) or 300 K.

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) to ensure quantitative integration of labile protons.

    • D1 (Relaxation Delay):

      
       5 seconds. (Critical: Methyl protons on amines often have long T1 times; short D1 leads to integration errors distinguishing –NHMe from –NMe₂).
      
Solvent Selection: The Comparative Advantage
FeatureAlternative A: CDCl₃ Recommended: DMSO-d₆ Technical Insight
Amide Proton (–CONH–) Broad singlet; coupling often lost.Sharp doublet (

Hz).[1]
DMSO stabilizes the H-bond, revealing coupling to the isopropyl methine.
Amine Proton (Ar–NH–Me) Broad/Invisible (exchanges fast).Broad Quartet (

Hz).
Critical Diagnostic: In DMSO, the amine NH couples to the methyl group, splitting the methyl signal.
Methyl Signal (–CH₃) Singlet (s).Doublet (d).[1]The doublet appearance of the methyl group in DMSO proves it is attached to a proton-bearing nitrogen (Secondary Amine).
Structural Characterization & Data Analysis
3.1. The Diagnostic Logic (1H NMR)

The structural validity relies on three distinct spin systems.

A. The Isopropyl Amide Handle (N-isopropyl)

  • Signal:

    
     1.15 ppm (Doublet, 6H) and 
    
    
    
    4.05 ppm (Multiplet/Septet, 1H).
  • Validation: In DMSO-d₆, the amide NH appears at

    
     ~7.9 ppm as a doublet , coupling to the methine proton at 4.05 ppm.
    

B. The Aromatic Core (1,4-Disubstituted) [1][2]

  • Signal: AA'BB' system (pseudo-doublets).

  • Shift: H-2/6 (ortho to carbonyl) are deshielded (

    
     ~7.6 ppm). H-3/5 (ortho to amine) are significantly shielded (
    
    
    
    ~6.5 ppm) due to the mesomeric electron donation of the nitrogen lone pair.

C. The Methylamino "Fingerprint" (The Differentiator)

  • Signal:

    
     2.70 ppm.
    
  • Pattern: In CDCl₃, this is a singlet . In DMSO-d₆, this becomes a doublet (

    
     Hz).
    
  • Why this matters: This doublet proves the nitrogen has one proton attached. A singlet here would indicate either rapid exchange (CDCl₃) or a tertiary amine impurity (–NMe₂).

3.2. Quantitative Shift Data (DMSO-d₆ vs. Alternatives)

Table 1: Comparative Chemical Shifts for Target vs. Common Impurities

MoietyTarget: 4-(Methylamino) Impurity A: 4-Amino (Primary) Impurity B: 4-(Dimethylamino)
Ar-N-CH₃

2.70 (d, 3H)
Absent

2.95 (s, 6H)
Ar-NH-R

6.05 (q, 1H)

5.60 (s, 2H)
Absent
Ar-H (ortho-N)

6.51 (d)

6.55 (d)

6.68 (d)
Amide NH

7.92 (d)

7.85 (d)

8.05 (d)

Note: The dimethylamino impurity causes a downfield shift in the aromatic protons due to steric hindrance twisting the nitrogen out of planarity, reducing resonance shielding.

Visualizing the Decision Pathway

The following flowchart illustrates the logic for validating the synthesized product against its likely impurities using NMR data.

NMR_Workflow Start Crude Product (Benzamide Synthesis) Solvent Dissolve in DMSO-d6 (Crucial for NH coupling) Start->Solvent Check_Methyl Check Region 2.6 - 3.0 ppm Solvent->Check_Methyl No_Methyl No Signal Check_Methyl->No_Methyl Absent Has_Methyl Signal Present Check_Methyl->Has_Methyl Present Result_Primary Impurity ID: 4-Amino-N-isopropylbenzamide (Precursor) No_Methyl->Result_Primary Check_Splitting Analyze Splitting (J-coupling) Has_Methyl->Check_Splitting Singlet Singlet (6H integration) Check_Splitting->Singlet Singlet Doublet Doublet (3H integration) + Quartet at 6.0 ppm Check_Splitting->Doublet Doublet Result_Tertiary Impurity ID: 4-(Dimethylamino)-N-isopropylbenzamide (Over-methylation) Singlet->Result_Tertiary Result_Target CONFIRMED TARGET: 4-(Methylamino)-N-isopropylbenzamide Doublet->Result_Target

Figure 1: NMR logic tree for differentiating the target secondary amine from primary precursor and tertiary by-products using DMSO-d6.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576816, N-Isopropyl-4-methylbenzamide. (Used for scaffold chemical shift benchmarking). Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for N-methylaniline and Benzamide fragment coupling constants). Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: IR Spectrum Interpretation for 4-(methylamino)-N-(propan-2-yl)benzamide

Executive Summary & Structural Context[1][2][3] In the development of benzamide-based pharmacophores (common in anti-emetics and kinase inhibitors), the precise characterization of 4-(methylamino)-N-(propan-2-yl)benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the development of benzamide-based pharmacophores (common in anti-emetics and kinase inhibitors), the precise characterization of 4-(methylamino)-N-(propan-2-yl)benzamide is critical. This molecule presents a unique spectroscopic challenge: it contains two distinct nitrogen environments—a secondary aromatic amine and a secondary aliphatic amide—positioned across a para-substituted benzene ring.

This guide moves beyond basic peak assignment. It provides a comparative analysis against key structural analogs (precursors and degradants) to establish a self-validating identification protocol. We focus on distinguishing the target molecule from its un-methylated precursor (primary amine) and its hydrolysis product (carboxylic acid), a common requirement in reaction monitoring.

The Molecule at a Glance
  • Core Scaffold: Benzene ring (para-substituted).

  • Donor Group:

    
    -methylamino (secondary amine) at position 4.
    
  • Acceptor Group:

    
    -isopropylamide (secondary amide) at position 1.
    
  • Key Diagnostic Feature: The "Gem-Dimethyl" doublet of the isopropyl group and the frequency shift of the carbonyl due to the electron-donating amine.

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity, we utilize Attenuated Total Reflectance (ATR) FTIR, the industry standard for rapid solid-state analysis. However, for definitive structural elucidation during early-phase development, Transmission FTIR (KBr Pellet) remains the gold standard for resolution.

Workflow Visualization

The following diagram outlines the logical flow for acquiring and validating the spectrum, ensuring no artifacts (like atmospheric


 or water vapor) compromise the data.

IR_Workflow Start Sample Acquisition Prep Sample Prep (ATR vs KBr) Start->Prep Bg Background Scan (Air/Blank) Prep->Bg Clean Crystal Scan Sample Scan (32 Scans, 4cm⁻¹) Bg->Scan Ratio Validation Peak Validation (Check 2350cm⁻¹ CO₂) Scan->Validation Process Post-Processing (Baseline/ATR Correction) Output Final Spectrum Process->Output Validation->Bg Fail (Re-clean) Validation->Process Pass

Figure 1: Validated FTIR Acquisition Workflow. Note the critical loop at "Peak Validation" to ensure atmospheric contaminants do not skew the baseline.

Spectral Analysis & Interpretation

The spectrum of 4-(methylamino)-N-(propan-2-yl)benzamide is defined by the interplay between the electron-donating methylamine and the electron-withdrawing amide.

Region 1: High Frequency (3500 – 2800 cm⁻¹)
  • N-H Stretching (3400 – 3250 cm⁻¹): Unlike a primary amine (

    
    ), which shows a doublet, this molecule possesses two distinct secondary N-H bonds.
    
    • Amide N-H: Typically appears sharp at ~3300 cm⁻¹ (hydrogen-bonded).

    • Amine N-H: The aromatic

      
      -methyl group shows a single weak-to-medium band, often slightly higher, around ~3380–3420 cm⁻¹ .
      
  • C-H Stretching (3000 – 2800 cm⁻¹):

    • Aromatic C-H: Weak shoulders >3000 cm⁻¹.[1]

    • Aliphatic C-H: Strong bands at 2960–2970 cm⁻¹ (asymmetric

      
      ) and 2870 cm⁻¹ . The high intensity of the 2960 band is characteristic of the isopropyl group.
      
Region 2: The Double Bond Region (1700 – 1500 cm⁻¹)

This is the "Command Center" of the spectrum.

  • Amide I (C=O Stretch): Expected at 1630 – 1645 cm⁻¹ .

    • Insight: This is lower than a standard alkyl amide (typically 1655 cm⁻¹). The strong electron donation from the para-methylamino group pushes electron density into the ring and towards the carbonyl oxygen, increasing the single-bond character of the C=O bond (lowering the frequency).

  • Amide II (N-H Bend + C-N Stretch): A strong, broad band at 1540 – 1560 cm⁻¹ . This confirms the secondary amide structure.

  • Aromatic Ring Breathing: Sharp peaks at 1600 cm⁻¹ and 1510 cm⁻¹ .

Region 3: Fingerprint & Diagnostic Bands (1500 – 600 cm⁻¹)
  • Gem-Dimethyl Doublet (Isopropyl): This is the "smoking gun" for the N-isopropyl group. Look for a split peak (doublet) of equal intensity at 1385 cm⁻¹ and 1365 cm⁻¹ due to symmetric methyl deformation.

  • C-N Stretch (Ar-N): A strong band near 1280 – 1310 cm⁻¹ , representing the bond between the benzene ring and the amide nitrogen.

  • Para-Substitution (OOP): A single strong band at 820 – 840 cm⁻¹ . This confirms the 1,4-substitution pattern, distinguishing it from meta or ortho isomers.

Comparative Analysis: Target vs. Alternatives

In drug development, the goal is often to confirm the success of a reaction (e.g., methylation of the amine) or check for degradation. The table below contrasts the target with its immediate chemical neighbors.[2]

Table 1: Spectral Differentiation Matrix

FeatureTarget Molecule (N-methyl secondary amine)Precursor (Primary Amine, Unmethylated)Hydrolysis Impurity (Carboxylic Acid)
N-H Stretch Two singlets (or one broad/split band) ~3300-3400 cm⁻¹Doublet (Asym/Sym stretch of

) at ~3450 & 3350 cm⁻¹
Broad O-H trough 3300–2500 cm⁻¹
Amide I (C=O) 1630–1645 cm⁻¹ (Sharp)1630–1650 cm⁻¹ (Sharp)1680–1700 cm⁻¹ (Shifted higher due to acid dimer)
Isopropyl Doublet at 1385/1365 cm⁻¹Doublet at 1385/1365 cm⁻¹Absent (if amide cleaved)
N-H Bend Amide II band ~1550 cm⁻¹Scissoring band ~1620 cm⁻¹ (often overlaps Amide I)Absent
Mechanistic Insight: Why the Peaks Shift

The shift in the Amide I band is governed by resonance. The diagram below illustrates how the methylamino group acts as an electron pump (


 effect), stabilizing the resonance form where the carbonyl oxygen is negative.

Resonance cluster_explanation Effect on IR Spectrum Struct1 Neutral Form (C=O double bond) Struct2 Zwitterionic Form (C-O single bond) Struct1->Struct2 Resonance (+M from Amine) Result Increased Single Bond Character = Lower Frequency (1635 cm⁻¹) Struct2->Result

Figure 2: Resonance contribution to Carbonyl shift. The electron donation from the para-amine lowers the bond order of the carbonyl, reducing the wavenumber compared to unsubstituted benzamide.

Detailed Experimental Protocol

To reproduce the reference quality spectrum described above, follow this specific ATR method.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

  • Crystal Preparation: Clean the diamond crystal with isopropanol. Ensure the energy meter indicates maximum throughput (no residue).

  • Background Collection: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution .

    • Why? To subtract atmospheric water vapor and

      
      .
      
  • Sample Loading: Place approximately 2-5 mg of the solid 4-(methylamino)-N-(propan-2-yl)benzamide onto the center of the crystal.

  • Pressure Application: Lower the pressure arm/anvil. Apply force until the preview spectrum peaks stabilize (typically ~80-100 N of force).

    • Caution: Do not over-tighten, but ensure intimate contact to maximize the evanescent wave penetration.

  • Acquisition: Scan the sample (32 scans, 4 cm⁻¹).

  • ATR Correction: Apply "ATR Correction" (an algorithm that adjusts relative intensities because penetration depth varies with wavelength in ATR).

    • Note: Without this, the high-wavenumber peaks (N-H stretch) will appear artificially weak compared to transmission spectra [1].

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzamide and Derivatives. National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Standard reference for Gem-dimethyl and Amide I/II assignments).

  • PubChem. Compound Summary for N-Isopropylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. N-methylaniline and Benzamide derivatives. AIST. Available at: [Link][8]

Sources

Validation

Verifying the Molecular Structure of 4-(methylamino)-N-(propan-2-yl)benzamide: A Comparative Guide to X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on verifying the structure of the novel compound 4-(methylamino)-N-(propan-2-yl)benzamide, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance with alternative analytical methods, supported by experimental principles.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. For a candidate molecule like 4-(methylamino)-N-(propan-2-yl)benzamide, an N-substituted benzamide derivative, even subtle variations in its structure could lead to significant differences in efficacy and safety. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide crucial insights into a molecule's connectivity and functional groups, they offer indirect structural information.[1] Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the atomic arrangement within a crystalline solid.[2][3]

Unveiling the Architecture: The X-ray Crystallography Workflow

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident X-ray beam.[4] The crystalline nature of the sample causes the X-rays to diffract in specific directions, and by measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional electron density map of the crystal.[5] From this map, the precise positions of the atoms, their chemical bonds, and other structural details can be elucidated.

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail to ensure the final model is both accurate and reliable.

X_ray_Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Analysis Crystal_Growth Crystal Growth of 4-(methylamino)-N-(propan-2-yl)benzamide Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Obtain single, high-quality crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Mount on goniometer Data_Processing Data Processing & Integration Data_Collection->Data_Processing Collect diffraction images Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Generate reflection file Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation Structure Validation Structure_Refinement->Validation Refined structural model Final_Structure Final Molecular Structure Validation->Final_Structure Validated crystallographic information file (CIF)

Caption: The workflow for determining the molecular structure via X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

Part 1: Crystal Growth - The Foundation of a Good Structure

The success of a single-crystal X-ray diffraction experiment is heavily reliant on the quality of the crystal.[2] The goal is to grow a single, well-ordered crystal of 4-(methylamino)-N-(propan-2-yl)benzamide that is free of defects. Common techniques for small organic molecules include:

  • Slow Evaporation: This is often the simplest and most common method.[6][7]

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture in a clean vial. The choice of solvent is critical and may require screening.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[7]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble.

    • The vapor of the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.

  • Cooling: For compounds with a significant temperature-dependent solubility.[8]

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9]

  • Crystal Selection and Mounting: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The crystal is then mounted on a thin glass fiber or a loop with a cryo-protectant if data is to be collected at low temperatures.[10]

  • Diffraction Experiment: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector, such as a CCD or pixel detector.[9] A series of diffraction images are collected at different crystal orientations.[11]

Part 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data is then processed to determine the crystal structure.

  • Data Processing: The diffraction images are integrated to determine the intensity of each reflection.[11] The data is then scaled and merged to produce a single file containing a list of unique reflections and their intensities.

  • Structure Solution: For small molecules like 4-(methylamino)-N-(propan-2-yl)benzamide, direct methods are typically used to solve the phase problem and generate an initial electron density map.[4] This map reveals the approximate positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is then refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[12] This process involves adjusting atomic positions, displacement parameters, and other model parameters.[13]

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive molecular structure, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information.[14]

TechniquePrincipleInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline lattice.[15]Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Unambiguous determination of molecular structure.[3]Requires a single, high-quality crystal, which can be challenging to obtain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[16]Information about the chemical environment, connectivity, and stereochemistry of atoms.[17]Provides detailed information about the molecule's structure in solution.[18]Provides indirect structural information; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[16]Molecular weight and elemental composition of the molecule.[19]High sensitivity and provides accurate molecular weight.Does not provide information about the 3D arrangement of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[20]Presence of specific functional groups within the molecule.[16]Rapid and non-destructive analysis.[21]Provides limited information about the overall molecular structure.

For 4-(methylamino)-N-(propan-2-yl)benzamide, a secondary amide, FT-IR spectroscopy would be expected to show a characteristic N-H stretching vibration around 3370-3170 cm⁻¹ and a strong C=O stretching absorption between 1680 and 1630 cm⁻¹.[22][23] While this confirms the presence of the amide functional group, it does not reveal the connectivity or the spatial arrangement of the atoms.

Comparative_Analysis cluster_0 Structural Verification Methods cluster_1 Information Provided X_Ray X-ray Crystallography Structure_3D 3D Atomic Arrangement (Definitive) X_Ray->Structure_3D Provides NMR NMR Spectroscopy Connectivity Atomic Connectivity (Inferred) NMR->Connectivity Provides MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight Provides FTIR FT-IR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups Provides

Caption: A logical comparison of the information provided by different analytical techniques.

Conclusion

The structural verification of a novel compound such as 4-(methylamino)-N-(propan-2-yl)benzamide necessitates a multi-faceted analytical approach. While NMR, MS, and FT-IR spectroscopy are essential for initial characterization and confirmation of the molecular formula and functional groups, single-crystal X-ray crystallography remains the unparalleled technique for the unambiguous determination of its three-dimensional molecular structure. The detailed atomic coordinates, bond lengths, and bond angles obtained from a successful crystallographic study provide the foundational knowledge required for understanding the molecule's properties and for its further development in any scientific or industrial application.

References

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  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Le Bailly, B. A. F., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1603–1610. [Link]

  • Clegg, W. (2019). 12: Refining X-ray Crystal Structures. In X-Ray Crystallography. Royal Society of Chemistry. [Link]

  • Gilli, G., & Gilli, P. (2020). Small Molecule X-Ray Crystallography, Theory and Workflow. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • PDB-101. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • AZoM. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Brunger, A. T. (2007). 1.7 Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 214-235). [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography. [Link]

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  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216-223. [Link]

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  • Albericio, F., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2367. [Link]

  • da Silva, J. G., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of Mass Spectrometry, 50(11), 1231-1239. [Link]

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  • Semantic Scholar. (n.d.). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. [Link]

Sources

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